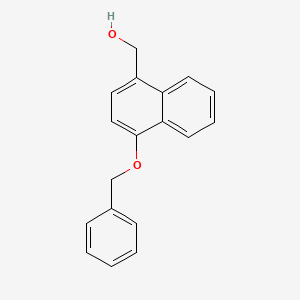

4-(Phenylmethoxy)-1-naphthalenemethanol

Description

Contextualization within Naphthalene-Derived Alcohols and Benzyl (B1604629) Ether Chemical Space

The chemical identity of 4-(Phenylmethoxy)-1-naphthalenemethanol is deeply rooted in the characteristics of its constituent parts: the naphthalene-derived alcohol and the benzyl ether. Naphthalene (B1677914) and its derivatives are prevalent in medicinal chemistry and materials science, with their rigid, planar structure providing a scaffold for a wide array of pharmacologically active agents and functional materials. sigmaaldrich.com The introduction of a hydroxymethyl group (a primary alcohol) onto the naphthalene ring at the 1-position, as seen in 1-naphthalenemethanol, provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, and nucleophilic substitution. orgsyn.orgnih.govgoogle.comresearchgate.net

Benzyl ethers, on the other hand, are a widely employed class of protecting groups for alcohols in organic synthesis. The benzyl group is prized for its stability under a broad range of reaction conditions, including acidic, basic, and many oxidizing and reducing environments. A common method for the introduction of a benzyl ether is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. mdpi.com The strategic advantage of the benzyl ether lies in its facile removal under mild conditions, typically through catalytic hydrogenation, which regenerates the original alcohol.

This compound, therefore, exists at the intersection of these two important classes of organic compounds. It is a naphthalene-derived alcohol where the phenolic hydroxyl group at the 4-position is protected as a benzyl ether. This structural arrangement allows for selective manipulation of the primary alcohol at the 1-position while the phenolic oxygen remains inert, a crucial feature in the design of complex synthetic routes.

| Property | Value |

|---|---|

| CAS Number | 861092-57-1 |

| Molecular Formula | C₁₈H₁₆O₂ |

| Molecular Weight | 264.32 g/mol |

| Appearance | Not available |

| Purity | ≥97% (typical) |

Overview of Strategic Importance in Advanced Organic Synthesis and Chemical Transformations

The strategic importance of this compound in advanced organic synthesis stems directly from its bifunctional nature. The presence of a primary alcohol and a protected phenol (B47542) on the same naphthalene scaffold allows for a high degree of synthetic flexibility.

A plausible, though not explicitly documented, synthetic route to this compound would likely commence with a commercially available 4-hydroxy-substituted naphthalene derivative, such as 4-hydroxy-1-naphthaldehyde. The phenolic hydroxyl group could be protected as a benzyl ether through a Williamson ether synthesis, reacting it with benzyl bromide in the presence of a base like potassium carbonate. mdpi.com The resulting 4-(phenylmethoxy)-1-naphthaldehyde could then be reduced to the target primary alcohol, this compound, using a mild reducing agent such as sodium borohydride (B1222165).

Once synthesized, this compound can serve as a key intermediate. The primary alcohol at the 1-position is amenable to a variety of transformations. For example, it can be oxidized to the corresponding aldehyde, 4-(phenylmethoxy)-1-naphthaldehyde, which can then participate in reactions such as Wittig olefination or reductive amination to build more complex carbon skeletons or introduce nitrogen-containing functionalities. Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

The benzyl ether at the 4-position, while stable to many of these transformations, can be selectively deprotected at a later stage in the synthesis via catalytic hydrogenation to reveal the free phenol. This phenol can then be engaged in a different set of reactions, such as etherification, esterification, or electrophilic aromatic substitution, further increasing the molecular complexity of the final product. This ability to sequentially unmask and react different functional groups is a cornerstone of modern synthetic strategy.

Current Research Landscape and Gaps in Understanding its Molecular Behavior

Despite its clear potential as a synthetic intermediate, a comprehensive survey of the current scientific literature reveals a notable scarcity of research focused specifically on this compound. While the broader fields of naphthalene chemistry and the use of benzyl ethers are well-established, this particular molecule appears to be under-investigated. The majority of available information is confined to chemical supplier catalogs, which provide basic identification and safety data but lack in-depth experimental details or applications. researchgate.net

The broader research landscape of naphthalene derivatives is vibrant, with ongoing efforts to develop new synthetic methodologies and explore their applications in areas ranging from pharmaceuticals to organic electronics. However, the focus tends to be on more complex or highly functionalized naphthalene systems.

Scope and Objectives of Focused Academic Inquiry into the Chemical Compound

A focused academic inquiry into this compound would be highly valuable to the organic chemistry community. The primary objectives of such research should include:

Development and Optimization of a Reliable Synthetic Route: A detailed, step-by-step procedure for the synthesis of this compound with high purity and yield would be the first crucial step. This would involve the optimization of reaction conditions for both the benzylation of the phenol and the reduction of the carbonyl group.

Thorough Spectroscopic and Physicochemical Characterization: Comprehensive characterization using modern analytical techniques is essential. This would include ¹H and ¹³C NMR spectroscopy to elucidate the precise molecular structure, FT-IR spectroscopy to identify functional groups, and mass spectrometry to confirm the molecular weight and fragmentation patterns.

Exploration of its Reactivity and Synthetic Utility: A systematic investigation of the reactivity of the primary alcohol in the presence of the benzyl ether would be highly informative. This could involve studying its oxidation, esterification, and conversion to various leaving groups for substitution reactions.

Investigation of the Deprotection and Subsequent Functionalization of the Phenolic Group: Detailed studies on the debenzylation of the ether and the subsequent reactions of the resulting phenol would showcase the full synthetic potential of this building block.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylmethoxynaphthalen-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTMHOSDOSUSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenylmethoxy 1 Naphthalenemethanol

Retrosynthetic Analysis and Key Disconnections for the Naphthalene-Benzyl Ether Core

A retrosynthetic analysis of 4-(Phenylmethoxy)-1-naphthalenemethanol reveals several logical disconnections to arrive at readily available starting materials. The primary disconnection points are the carbon-oxygen bond of the benzyl (B1604629) ether and the carbon-carbon bond of the hydroxymethyl group.

Key Disconnections:

C-O Bond Disconnection (Ether): This disconnection points to a Williamson ether synthesis, a robust and widely used method for forming ethers. chemicalbook.com This suggests a precursor such as (4-hydroxy-1-naphthalenyl)methanol and a benzyl halide.

C-C Bond Disconnection (Alcohol): The hydroxymethyl group can be retrosynthetically traced back to a carboxylic acid or an ester functionality via reduction. This leads to a key intermediate, a 4-(phenylmethoxy)-1-naphthoic acid derivative.

Following these primary disconnections, a plausible retrosynthetic pathway emerges, starting from a simpler, appropriately functionalized naphthalene (B1677914) core. A highly strategic starting material is 4-hydroxy-1-naphthoic acid . chemicalbook.comchemicalbook.comchemspider.comcymitquimica.com This commercially available compound already possesses the desired 1,4-substitution pattern and the necessary functional groups, albeit in a different oxidation state.

Target Molecule: this compound

Disconnect C-O (Ether): Leads to (4-hydroxy-1-naphthalenyl)methanol and benzyl bromide.

Disconnect C-C (Alcohol): The hydroxymethyl group of (4-hydroxy-1-naphthalenyl)methanol is disconnected to a carboxylic acid, leading to 4-hydroxy-1-naphthoic acid.

Alternative Pathway: An alternative disconnection involves first protecting the hydroxyl group of 4-hydroxy-1-naphthoic acid as a benzyl ether to form 4-(benzyloxy)-1-naphthoic acid. The carboxylic acid is then reduced to the primary alcohol. This approach is often preferred to avoid potential complications with the free phenolic hydroxyl group during the reduction step.

Detailed Synthetic Pathways and Reaction Sequences

Based on the retrosynthetic analysis, a detailed forward synthesis can be devised. The most logical and efficient pathway commences with 4-hydroxy-1-naphthoic acid and involves a sequence of esterification, etherification, and reduction.

Esterification and Subsequent Reductive Strategies for the Alcohol Moiety

The initial step in one of the primary synthetic routes involves the esterification of the carboxylic acid group of 4-hydroxy-1-naphthoic acid. This is a crucial step to facilitate the subsequent reduction to the corresponding alcohol.

A common method for this transformation is Fischer esterification, where the carboxylic acid is reacted with an alcohol (typically methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Once the ester, for instance, methyl 4-hydroxy-1-naphthoate, is obtained, the next step is the reduction of the ester to the primary alcohol. A powerful and commonly used reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures, followed by a careful work-up to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex. It is important to note that LiAlH₄ will also reduce the carboxylic acid directly, but the use of the ester intermediate can sometimes offer better control and solubility.

An alternative and often milder reducing agent for esters is sodium borohydride (B1222165) (NaBH₄), especially in the presence of a Lewis acid or in specific solvent systems to enhance its reactivity. However, LiAlH₄ is generally more reliable for the reduction of esters to primary alcohols.

Catalytic Etherification Approaches for Phenylmethoxy Group Installation

The installation of the phenylmethoxy (benzyl) group is a critical step in the synthesis. The Williamson ether synthesis is the most prominent and widely applied method for this transformation. chemicalbook.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the naphthol. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which effectively solvates the cation without solvating the nucleophilic anion, thus accelerating the rate of the SN2 reaction.

The timing of this step is flexible. The benzylation can be performed on 4-hydroxy-1-naphthoic acid before the reduction of the carboxylic acid, or on (4-hydroxy-1-naphthalenyl)methanol after the reduction step. Performing the etherification on the naphthoic acid ester is often advantageous as it protects the phenolic hydroxyl group during the reduction step.

A representative reaction scheme is the reaction of methyl 4-hydroxy-1-naphthoate with benzyl bromide in the presence of potassium carbonate in acetone. This reaction proceeds under reflux to yield methyl 4-(benzyloxy)-1-naphthoate. nih.gov

Regioselective Functionalization of the Naphthalene Ring System

The regioselective synthesis of 1,4-disubstituted naphthalenes is a cornerstone of this synthetic strategy. rsc.orgnih.govresearchgate.netnih.govresearchgate.net Starting with a pre-functionalized naphthalene derivative like 4-hydroxy-1-naphthoic acid circumvents the challenges of introducing substituents onto a bare naphthalene ring with the correct regiochemistry.

However, should a synthesis from a less functionalized precursor be necessary, several methods for the regioselective functionalization of the naphthalene ring are available. For instance, the Friedel-Crafts acylation of 1-naphthol (B170400) derivatives often proceeds with high regioselectivity at the 4-position due to the directing effect of the hydroxyl group. The resulting ketone can then be further manipulated.

Another approach involves the use of directing groups to control the position of electrophilic substitution or metal-catalyzed C-H activation. rsc.orgnih.gov For example, a hydroxyl or methoxy (B1213986) group at the 1-position will direct incoming electrophiles primarily to the 4-position.

Multi-step Reaction Cascades and Convergent Syntheses

While a linear sequence starting from 4-hydroxy-1-naphthoic acid is a straightforward approach, more convergent strategies can also be envisioned. umontreal.canih.govsyrris.jplibretexts.org A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then combined in the final stages of the synthesis.

For this compound, a convergent approach could involve the synthesis of a 1-functionalized naphthalene and a 4-functionalized naphthalene, which are then coupled. However, for a molecule of this size and complexity, a linear approach from a pre-functionalized starting material like 4-hydroxy-1-naphthoic acid is generally more efficient.

Multi-step one-pot reactions or reaction cascades can also enhance the efficiency of the synthesis by minimizing the need for intermediate purification steps. For example, the esterification and etherification steps could potentially be combined in a single pot under carefully controlled conditions.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that can be tuned include the choice of reagents, solvents, catalysts, reaction temperature, and reaction time.

For the Esterification Step:

| Parameter | Variation | Effect on Yield and Selectivity |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, Lewis acids | Strong protic acids are generally effective. The choice may depend on the scale and sensitivity of the substrate. |

| Alcohol | Methanol, Ethanol | Methanol is often preferred due to its lower boiling point, facilitating removal after the reaction. |

| Temperature | Reflux | Higher temperatures shift the equilibrium towards the product but can lead to side reactions if not controlled. |

| Water Removal | Dean-Stark trap, molecular sieves | Removal of water drives the equilibrium towards the ester, significantly increasing the yield. |

For the Williamson Ether Synthesis:

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Stronger bases can lead to faster reaction rates, but milder bases like K₂CO₃ are often sufficient and easier to handle. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions, leading to higher yields compared to protic solvents. |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but can also promote side reactions. Optimization is key. |

| Benzylating Agent | Benzyl bromide, Benzyl chloride | Benzyl bromide is generally more reactive than benzyl chloride, leading to shorter reaction times and higher yields. |

For the Reduction Step:

| Parameter | Variation | Effect on Yield and Selectivity |

| Reducing Agent | LiAlH₄, NaBH₄/Lewis acid, Red-Al® | LiAlH₄ is highly effective for ester reduction. Milder reagents may offer better selectivity in the presence of other reducible functional groups. |

| Solvent | THF, Diethyl ether | Anhydrous ethereal solvents are required for LiAlH₄ reductions. |

| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature and then allowed to warm to room temperature to control the exothermic reaction. |

| Work-up | Fieser work-up (Na₂SO₄·10H₂O) | A careful work-up is crucial to safely quench the excess reducing agent and isolate the alcohol product. |

Green Chemistry Principles and Sustainable Synthetic Routes

Solvent Selection and Alternative Reaction Media

The selection of a solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Consequently, a major thrust in the green synthesis of this compound is the exploration of safer, more sustainable alternatives.

Research into related reduction reactions has demonstrated the profound effect of the solvent on reaction efficiency and environmental profile. For instance, studies on the catalytic reduction of aldehydes have shown that non-polar solvents like alkanes can lead to higher catalytic activity compared to ethers. nih.gov This is attributed to the reduced coordination of the solvent with the catalytic sites, which allows for better access of the reactant molecules. nih.gov While direct studies on this compound are limited, these findings suggest that solvents such as cyclohexane (B81311) or heptane (B126788) could be viable green alternatives to more traditional but hazardous solvents like chlorinated hydrocarbons or dimethylformamide (DMF).

Another promising avenue is the use of ionic liquids (ILs) as reaction media. ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.netrsc.org Their non-volatile nature significantly reduces air pollution and workplace exposure risks. rsc.org Furthermore, the tunability of their physical and chemical properties allows for the design of ILs that can act as both the solvent and a co-catalyst, potentially enhancing reaction rates and selectivity. rsc.orgrsc.org For the synthesis of this compound, an appropriately chosen ionic liquid could facilitate the separation of the product and the recycling of the catalyst and solvent system. rsc.org

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), also present a compelling green solvent option. scCO₂ is non-toxic, non-flammable, and readily available. After the reaction, it can be easily removed by depressurization, leaving a solvent-free product and allowing for the recycling of the catalyst.

The following table summarizes the properties of potential green solvents for the synthesis of this compound, based on general principles and findings from related reactions.

| Solvent Type | Examples | Key Green Chemistry Advantages | Potential Considerations |

| Alkanes | Heptane, Cyclohexane | Low toxicity, readily biodegradable, reduced catalyst inhibition. nih.gov | Lower polarity may affect substrate solubility. |

| Ionic Liquids | [BMIM][PF6], [BMIM][BF4] | Negligible volatility, high thermal stability, potential for catalyst recycling. researchgate.netrsc.org | Higher cost, potential toxicity and biodegradability concerns for some ILs. |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easy product separation, catalyst can be recycled. | Requires high-pressure equipment. |

Catalyst Development for Environmentally Benign Processes

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents that generate significant waste. For the synthesis of this compound, which is typically achieved through the reduction of 4-(Phenylmethoxy)-1-naphthaldehyde, catalytic transfer hydrogenation (CTH) stands out as a particularly green approach. researchgate.net

CTH utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a catalyst to effect the reduction. researchgate.netrsc.org This method avoids the need for high-pressure gaseous hydrogen, making the process inherently safer. Formic acid is an attractive hydrogen donor as it decomposes into hydrogen and carbon dioxide, which are innocuous byproducts. frontiersin.org

Recent research has highlighted the efficacy of palladium-based catalysts for the CTH of aldehydes. rsc.org For instance, palladium acetate (B1210297) in the presence of a suitable phosphine (B1218219) ligand has been shown to effectively catalyze the reduction of various aldehydes using formic acid as the hydrogen source. rsc.org Another promising class of catalysts includes molybdenum hydride compounds, which have demonstrated activity in the reduction of aldehydes and ketones using formic acid. frontiersin.org

The table below outlines potential catalyst systems for the green synthesis of this compound.

| Catalyst System | Hydrogen Donor | Advantages | Potential Challenges |

| Palladium on Carbon (Pd/C) | Formic Acid/Ammonium Formate | Readily available, efficient for aldehyde reduction. researchgate.net | Potential for leaching of palladium into the product. |

| Palladium Acetate/Ligand | Formic Acid | Homogeneous system, high activity and selectivity. rsc.org | Catalyst separation can be challenging. |

| Molybdenum Hydride Complexes | Formic Acid | Can catalyze both formic acid dehydrogenation and substrate reduction. frontiersin.org | May require specific reaction conditions and ligand design. |

| Supported Nano-catalysts (e.g., Sn(II)/nano silica) | - | Heterogeneous, easily separable and recyclable, potentially high surface area and activity. psecommunity.org | Synthesis of well-defined nanoparticles can be complex. |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.

The synthesis of this compound via the reduction of 4-(Phenylmethoxy)-1-naphthaldehyde using catalytic transfer hydrogenation can be designed to have a high atom economy.

Reaction: C₁₈H₁₄O₂ + HCOOH --(Catalyst)--> C₁₈H₁₆O₂ + CO₂ (4-(Phenylmethoxy)-1-naphthaldehyde) + (Formic Acid) --> (this compound) + (Carbon Dioxide)

In this idealized reaction, the only byproduct is carbon dioxide, which is a gas and can be easily removed. The theoretical atom economy can be calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the CTH reaction with formic acid:

Molecular Weight of this compound (C₁₈H₁₆O₂) ≈ 264.32 g/mol

Molecular Weight of 4-(Phenylmethoxy)-1-naphthaldehyde (C₁₈H₁₄O₂) ≈ 262.31 g/mol

Molecular Weight of Formic Acid (HCOOH) ≈ 46.03 g/mol

Atom Economy = (264.32 / (262.31 + 46.03)) x 100% ≈ 85.7%

Minimizing waste also involves the careful selection of reagents and reaction conditions to avoid the formation of byproducts. For instance, in the synthesis of the precursor aldehyde, choosing a highly selective synthesis route will reduce the need for extensive purification steps that generate waste.

Mechanistic Investigations of Reactions Involving 4 Phenylmethoxy 1 Naphthalenemethanol

Elucidation of Reaction Mechanisms in Synthetic Pathways3.2. Kinetic Studies of Key Transformation Steps3.3. Intermediates Identification and Characterization in Reaction Pathways3.4. Transition State Analysis and Reaction Energetics3.5. Role of Catalysis in Modulating Reaction Selectivity and Rate

Without any available scientific data, the generation of an accurate and informative article strictly adhering to the provided outline is not feasible.

Advanced Spectroscopic and Analytical Elucidation of 4 Phenylmethoxy 1 Naphthalenemethanol Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment and conformational analysis of organic molecules like 4-(Phenylmethoxy)-1-naphthalenemethanol. A comprehensive NMR study would provide detailed insights into the chemical environment of each atom and their spatial relationships.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To establish the intricate connectivity and through-space interactions within the molecule, a suite of multi-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the naphthalene (B1677914) and phenyl rings, as well as the methylene (B1212753) protons of the benzyl (B1604629) and methanol (B129727) moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C), facilitating the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the phenylmethoxy group and the naphthalene core at the C4 position, and the methanol group at the C1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the preferred conformation of the phenylmethoxy group relative to the naphthalene ring system.

A hypothetical data table for the expected NMR assignments is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | Aromatic C |

| 2 | Aromatic H | Aromatic CH |

| 3 | Aromatic H | Aromatic CH |

| 4 | - | Aromatic C-O |

| 5 | Aromatic H | Aromatic CH |

| 6 | Aromatic H | Aromatic CH |

| 7 | Aromatic H | Aromatic CH |

| 8 | Aromatic H | Aromatic CH |

| 4a | - | Aromatic C |

| 8a | - | Aromatic C |

| 1-CH₂ | Methylene H | Methylene C |

| 1-OH | Hydroxyl H | - |

| O-CH₂ | Methylene H | Methylene C |

| Phenyl C1' | - | Aromatic C |

| Phenyl H2'/H6' | Aromatic H | Aromatic CH |

| Phenyl H3'/H5' | Aromatic H | Aromatic CH |

| Phenyl H4' | Aromatic H | Aromatic CH |

Note: Actual chemical shifts would be determined experimentally.

Solid-State NMR Spectroscopy for Packing and Intermolecular Interactions

Solid-state NMR (ssNMR) spectroscopy would provide invaluable information about the structure and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would allow for the acquisition of high-resolution ¹³C spectra in the solid state, revealing details about molecular packing and the presence of any polymorphic forms.

Dynamic NMR Studies for Conformational Exchange Processes

Dynamic NMR (DNMR) studies would be employed to investigate any conformational exchange processes, such as the rotation around the C-O bonds of the ether linkage. By acquiring spectra at variable temperatures, it would be possible to determine the energy barriers associated with these rotational processes.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Environment Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods would be used to identify and characterize the various functional groups and their chemical environments.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, the aromatic C-H stretches, and the C=C stretching vibrations of the aromatic rings.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600-3200 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O Stretch (Ether) | 1260-1000 | Moderate |

| C-O Stretch (Alcohol) | 1260-1000 | Moderate |

Note: Specific frequencies are dependent on the molecular environment and physical state.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and torsion angles. This technique would also reveal the detailed arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion to elucidate characteristic fragmentation pathways. This data is crucial for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable to advanced studies)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies on the chiroptical properties of chiral derivatives of this compound. While chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful tool for the stereochemical elucidation of chiral molecules, it appears that advanced studies employing these techniques have not been reported for derivatives of this specific compound.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the spatial arrangement of atoms and chromophores, providing a unique spectral fingerprint that can be used to determine the absolute configuration and conformational preferences of enantiomers. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are typically employed in conjunction with experimental ECD measurements to provide a robust assignment of the stereochemistry.

In the context of hypothetical chiral derivatives of this compound, one could envision chirality being introduced, for example, at the benzylic carbinol center. The resulting enantiomers would be expected to exhibit mirror-image ECD spectra. The naphthalene and phenyl chromophores would give rise to characteristic electronic transitions, and their spatial relationship would dictate the sign and intensity of the observed Cotton effects.

However, without any published research, a detailed discussion of experimental findings, including data on specific chiral derivatives, their ECD spectra, and conformational analyses, cannot be provided. The generation of a data table with specific ECD maxima, minima, and corresponding Cotton effects is therefore not possible.

Future research in this area would be valuable. The synthesis of chiral derivatives of this compound and the subsequent investigation of their chiroptical properties would provide significant insights into their three-dimensional structure and stereochemical features. Such studies would contribute to a more complete understanding of the structure-property relationships within this class of naphthalenemethanol derivatives.

Computational Chemistry and Theoretical Studies on 4 Phenylmethoxy 1 Naphthalenemethanol

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For 4-(Phenylmethoxy)-1-naphthalenemethanol, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be performed to obtain a geometrically optimized structure, which represents the molecule's most stable three-dimensional arrangement. From this optimized geometry, various electronic properties and reactivity descriptors can be derived.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For the parent naphthalene (B1677914) system, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of the phenylmethoxy and methanol (B129727) substituents to the naphthalene core in this compound would be expected to alter this value. The electron-donating nature of the oxygen atoms in the ether and alcohol groups would likely raise the energy of the HOMO, leading to a smaller energy gap and potentially increased reactivity compared to unsubstituted naphthalene.

Table 1: Illustrative Frontier Molecular Orbital Energies for Naphthalene Data based on calculations for the parent naphthalene compound as a reference.

| Parameter | Energy (eV) |

| HOMO | -6.13 |

| LUMO | -1.38 |

| Energy Gap (ΔE) | 4.75 |

Source: Adapted from DFT/aug-cc-pVQZ basis set calculations on naphthalene. samipubco.com

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.

For this compound, the MEP surface would show regions of high negative potential concentrated around the oxygen atoms of the hydroxyl and ether groups due to their high electronegativity. The hydrogen atom of the hydroxyl group would, in contrast, be a site of positive potential. The aromatic rings would exhibit a nuanced potential distribution, influenced by the substituents. This information is critical for understanding how the molecule interacts with other reagents and biological targets.

Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility

While quantum chemical calculations provide insight into a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can explore the conformational space of this compound, revealing its flexibility and preferred shapes in different environments (e.g., in a solvent or interacting with a protein).

An MD simulation of this molecule would likely focus on the rotational freedom around the single bonds, particularly the C-O-C ether linkage and the C-C bond connecting the methanol group to the naphthalene ring. The simulation would track parameters like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure its compactness over the simulation time, which could be on the nanosecond scale. researchgate.net Such studies are crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. liverpool.ac.uk The accuracy of these predictions can be improved by considering the solvent, as chemical shifts are sensitive to the molecular environment. nih.govmodgraph.co.uk For this compound, calculations would provide a set of predicted shifts for each unique proton and carbon atom. These theoretical values can then be compared with experimental spectra to aid in peak assignment. Modern machine learning algorithms are also being developed to predict NMR shifts with high accuracy. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra can also be computed. These calculations identify the fundamental vibrational modes of the molecule, such as C-H stretching, C=C aromatic ring stretching, and C-O stretching. The predicted frequencies and intensities can be used to generate a theoretical spectrum that helps in the assignment of bands in an experimental spectrum.

Table 2: Representative Predicted Vibrational Frequencies for Naphthalene-Related Structures This table illustrates the types of vibrational modes and their typical frequency ranges calculated for aromatic systems.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methylene (B1212753) (-CH₂) Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Alcohol/Ether) | 1260 - 1000 |

| C-H Out-of-Plane Bend | 900 - 675 |

Note: These are general ranges for functional groups present in the target molecule.

Reaction Pathway Modeling and Energetic Profiles of Transformations

Theoretical methods can be employed to model chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the minimum energy pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.

For example, the oxidation of the primary alcohol group in this compound to an aldehyde could be modeled. Quantum chemical calculations would be used to determine the structures and energies of the reactant, the transition state for the oxidation process, and the final aldehyde product. This provides a detailed mechanistic understanding and energetic profile of the transformation, which can be used to predict reaction feasibility and optimize conditions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The biological activity and physical properties of a molecule are heavily influenced by its intermolecular interactions. Computational tools can analyze and quantify these non-covalent forces.

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). The ether oxygen can also act as a hydrogen bond acceptor. Computational models can calculate the geometry and energy of these hydrogen bonds with other molecules, such as water or amino acid residues in a protein.

π-π Stacking: The electron-rich naphthalene and phenyl rings can engage in π-π stacking interactions with other aromatic systems. These interactions are important for molecular recognition and the formation of larger assemblies. Theoretical calculations can determine the preferred stacking arrangements (e.g., sandwich or T-shaped) and their interaction energies.

Methods like Natural Bond Orbital (NBO) analysis can be used to study charge transfer and orbital interactions that contribute to these forces.

Chemical Reactivity and Derivatization of 4 Phenylmethoxy 1 Naphthalenemethanol

Oxidation Reactions of the Primary Alcohol Moiety to Carbonyl Derivatives

The primary alcohol group in 4-(phenylmethoxy)-1-naphthalenemethanol is readily oxidized to form carbonyl compounds. The specific product obtained—either the aldehyde or the carboxylic acid—is dependent on the choice of the oxidizing agent and the reaction conditions employed.

Mild oxidizing agents selectively convert the primary alcohol to its corresponding aldehyde, 4-(phenylmethoxy)-1-naphthaldehyde. This transformation is crucial for syntheses where the aldehyde functionality is required for subsequent reactions, such as the formation of chalcones through aldol (B89426) condensation. researchgate.net

Conversely, the use of strong oxidizing agents leads to the formation of 4-(phenylmethoxy)-1-naphthoic acid. This highlights the susceptibility of the primary alcohol to over-oxidation under more vigorous conditions. The analogous compound, 4-methoxy-1-naphthalenemethanol, similarly undergoes oxidation to 4-methoxy-1-naphthaldehyde (B103360) or 4-methoxy-1-naphthoic acid depending on the oxidant's strength.

Table 1: Oxidation Reactions of 4-(Substituted)-1-naphthalenemethanol

| Starting Material | Oxidizing Agent | Product | Reference |

| 4-Methoxy-1-naphthalenemethanol | Mild Oxidizing Agent (e.g., PCC) | 4-Methoxy-1-naphthaldehyde | |

| 4-Methoxy-1-naphthalenemethanol | Strong Oxidizing Agent (e.g., KMnO₄) | 4-Methoxy-1-naphthoic acid |

Ether Cleavage and Functional Group Interconversion Strategies

The phenylmethoxy (benzyl ether) group is a common protecting group for alcohols and phenols in organic synthesis due to its stability under various conditions. researchgate.net However, it can be cleaved when necessary through several strategic methods, a reaction often referred to as debenzylation.

One of the most common methods for benzyl (B1604629) ether cleavage is catalytic hydrogenation. This process typically involves the use of a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. A key challenge in this approach, especially when other reducible functional groups like double bonds are present, is achieving selective debenzylation without affecting other parts of the molecule. google.com For instance, specialized palladium catalysts have been developed to perform debenzylation without hydrogenating double bonds. google.com

Acid-catalyzed cleavage is another viable strategy. Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers. masterorganicchemistry.comwikipedia.org The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org For a primary benzylic ether, the protonated ether can undergo nucleophilic attack by the halide ion. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution. The phenylmethoxy group at the 4-position is an activating, ortho-, para-directing group. However, in the context of the naphthalene ring, the directing effects are more complex. Naphthalene itself preferentially undergoes electrophilic substitution at the α-position (C1) due to the greater stability of the resulting carbocation intermediate, which can better preserve the aromaticity of one of the rings. youtube.comstackexchange.comstackexchange.comlibretexts.org

When an activating group is present, it further influences the position of substitution. For a substituent at the 1-position of naphthalene, electrophilic attack is generally directed to the 4- and 5-positions. For a substituent at the 2-position, the attack is favored at the 1- and 6-positions. researchgate.netchromforum.org In the case of this compound, the existing substituents will direct incoming electrophiles to specific positions on the naphthalene nucleus.

Nitration: Nitration of naphthalene derivatives typically yields the α-nitronaphthalene as the major product. youtube.comresearchgate.netnih.gov The ratio of α to β isomers can vary depending on the nitrating agent and reaction conditions. nih.govnih.gov For a substituted naphthalene, the activating benzyloxy group will influence the regioselectivity of the nitration.

Halogenation: Halogenation of naphthalene derivatives can be achieved using various reagents. For example, environmentally friendly methods for the halogenation of naphthols have been developed using hydrogen peroxide and alkali metal halides in aqueous micellar media. scirp.org The electron-donating nature of the benzyloxy group would facilitate the electrophilic halogenation of the naphthalene ring.

Nucleophilic Substitution Reactions at the Benzylic Carbon (if applicable to derivatives)

While the parent compound this compound itself is not typically a substrate for nucleophilic substitution at the benzylic carbon of the phenylmethoxy group, its derivatives can be. The benzylic position is activated towards both SN1 and SN2 reactions due to the ability of the adjacent phenyl ring to stabilize either a carbocation intermediate or the transition state.

For a derivative where the hydroxyl group of the naphthalenemethanol moiety is converted into a good leaving group, nucleophilic substitution at that benzylic carbon (C1 of the naphthalene system) would be possible.

More relevant to the "phenylmethoxy" part, if the ether linkage were to be cleaved under conditions that generate a benzylic electrophile (e.g., treatment with certain Lewis acids), this could be intercepted by a nucleophile. However, the more common reactions of this group are the cleavage reactions discussed in section 6.2.

Reactions Leading to Advanced Esters, Ethers, and Other Derivatives

The primary alcohol functionality of this compound is a key site for derivatization to form a variety of esters and ethers.

Esterification: Standard esterification methods can be applied to convert the primary alcohol into its corresponding esters. This can be achieved by reacting it with carboxylic acids (often in the presence of an acid catalyst, e.g., Fischer esterification), acyl chlorides, or carboxylic anhydrides. These reactions provide access to a wide range of ester derivatives with potentially altered physical, chemical, and biological properties.

Etherification: The hydroxyl group can also be converted into an ether. A common method for this is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.orgrsc.org This allows for the introduction of various alkyl or aryl groups, leading to the synthesis of more complex ethers. For example, substituted naphthalenemethanols are used in the synthesis of other complex molecules. Phenolic ethers, in general, are synthesized for applications in agrochemicals and pharmaceuticals. orientjchem.org

Table 2: General Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Reference |

| Esterification | Acyl Chloride or Carboxylic Anhydride | (4-(Phenylmethoxy)naphthalen-1-yl)methyl ester | |

| Etherification | Alkyl Halide, Base | Alkyl (4-(Phenylmethoxy)naphthalen-1-yl)methyl ether | organic-chemistry.org |

Stereoselective Transformations and Induction of Chirality (if applicable)

While this compound itself is an achiral molecule, it can be a precursor in stereoselective reactions to generate chiral products. The naphthalene scaffold is a common feature in ligands and catalysts for asymmetric synthesis.

Recent research has shown that naphthalene derivatives can undergo catalytic asymmetric dearomatization (CADA) reactions. For example, a Gadolinium(III)-catalyzed asymmetric [4+2] photocycloaddition of naphthalene derivatives has been reported to produce highly enantioenriched polycyclic structures. nih.gov Such transformations highlight the potential of using substituted naphthalenes in the synthesis of complex, chiral molecules. Although this specific example does not use this compound directly, it demonstrates the amenability of the naphthalene ring system to stereoselective transformations.

Furthermore, reactions that create a new stereocenter at the benzylic carbon (the -CH₂OH group) could potentially be controlled to favor one enantiomer over the other through the use of chiral reagents or catalysts.

4 Phenylmethoxy 1 Naphthalenemethanol As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The structural features of 4-(phenylmethoxy)-1-naphthalenemethanol make it an important intermediate for the construction of complex organic molecules. The primary alcohol can be readily oxidized to the corresponding aldehyde, 4-(phenylmethoxy)-1-naphthaldehyde, or further to the carboxylic acid, 4-(phenylmethoxy)-1-naphthoic acid. These transformations open up a plethora of synthetic possibilities.

For instance, the aldehyde derivative can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to build more elaborate molecular frameworks. The synthesis of chalcone (B49325) analogs, for example, can be achieved through the Claisen-Schmidt condensation of 4-(phenylmethoxy)-1-naphthaldehyde with appropriate ketones. univ-ovidius.roresearchgate.net These reactions are fundamental in the synthesis of various biologically active compounds and functional materials.

Furthermore, the naphthalene (B1677914) ring system itself can be a platform for further functionalization. Electrophilic substitution reactions can introduce additional substituents onto the aromatic rings, although the directing effects of the existing groups must be carefully considered. The benzyloxy group can also be cleaved under specific conditions to reveal a hydroxyl group, providing another point for modification.

A key transformation for this compound is its oxidation to 4-(phenylmethoxy)-1-naphthaldehyde. This aldehyde is a crucial precursor for various synthetic applications. The subsequent reduction back to the alcohol allows for the introduction of isotopic labels or further functional group manipulations. The interchangeability between the alcohol and aldehyde functionalities underscores the versatility of this compound as a synthetic intermediate.

Role as a Precursor in the Development of Advanced Catalysts and Reagents

The naphthalene moiety within this compound can be incorporated into polymeric structures, which can serve as supports for catalysts. For example, naphthalene-based polymers have been synthesized and utilized as supports for palladium catalysts in cross-coupling reactions. researchgate.netmdpi.com The functional groups on the naphthalene unit can influence the porosity and surface properties of the polymer, thereby affecting the performance of the supported catalyst. mdpi.com

The synthesis of such catalytic supports can involve the co-polymerization of naphthalene derivatives with crosslinking agents. The resulting hyper-crosslinked aromatic polymers can possess high surface areas and thermal stability, making them robust supports for metal nanoparticles or complexes. researchgate.net The benzyloxy and alcohol functionalities of this compound could be modified to anchor catalytic species onto the polymer backbone.

While direct examples of this compound in catalyst synthesis are not extensively documented, its structural analogs serve as precursors. For instance, the sulfonation of naphthalene-containing polymers can lead to solid acid catalysts. mdpi.com The ability to functionalize the naphthalene ring system provides a pathway to a diverse range of catalytic materials.

Application in Medicinal Chemistry Intermediate Synthesis (focusing on chemical transformations, not biological activity)

Naphthalene derivatives are a common feature in many pharmaceutical compounds. dntb.gov.ua this compound serves as a valuable intermediate in the synthesis of various scaffolds relevant to medicinal chemistry. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, for instance, starts from precursors that share structural similarities with derivatives of this compound. nih.gov

The chemical transformations involved in utilizing this intermediate in medicinal chemistry are diverse. The alcohol functionality can be converted to a leaving group, allowing for nucleophilic substitution to introduce nitrogen-containing moieties, a common feature in many drug molecules. Oxidation to the aldehyde, as previously mentioned, allows for the construction of more complex side chains through reactions like reductive amination.

For example, the synthesis of certain estrogen receptor ligands has utilized 4-(benzyloxy)benzaldehyde, a structurally related compound. sigmaaldrich.com This highlights the potential of the 4-(phenylmethoxy)naphthalene scaffold in the synthesis of targeted therapeutic agents. The chemical transformations focus on building the desired molecular architecture rather than the biological activity itself.

| Starting Material | Transformation | Resulting Intermediate | Potential Application |

| This compound | Oxidation | 4-(Phenylmethoxy)-1-naphthaldehyde | Synthesis of chalcones, imines |

| This compound | Halogenation | 1-(Chloromethyl)-4-(phenylmethoxy)naphthalene | Introduction of nucleophiles |

| 4-(Phenylmethoxy)-1-naphthaldehyde | Reductive Amination | N-Substituted 1-aminomethyl-4-(phenylmethoxy)naphthalene | Building block for complex amines |

| This compound | Ether Cleavage | 4-(Hydroxymethyl)naphthalen-1-ol | Further functionalization at the hydroxyl group |

Integration into Materials Science Precursors (focusing on the chemical synthesis of such precursors, not material properties)

The rigid and planar structure of the naphthalene core makes this compound an attractive precursor for the synthesis of advanced materials. Naphthalene-based polymers are of interest for their potential applications in electronics and as high-performance materials. researchgate.netmdpi.com

The synthesis of such polymers can be achieved through various polymerization techniques. For instance, Friedel-Crafts alkylation reactions using a crosslinking agent like methylal can produce hyper-crosslinked naphthalene-based polymers. mdpi.com The functional groups on the monomeric unit, such as the benzyloxy and alcohol groups of this compound, can influence the polymerization process and the properties of the resulting material.

Furthermore, the alcohol functionality can be used to incorporate the naphthalene moiety into polyesters or polyurethanes. The synthesis of precursors for these polymers would involve the reaction of this compound with diacids, diisocyanates, or other suitable co-monomers. The resulting polymers would possess the photophysical or thermal properties associated with the naphthalene unit.

| Precursor | Polymerization Method | Resulting Polymer Type |

| This compound | Friedel-Crafts Alkylation | Hyper-crosslinked Aromatic Polymer |

| This compound | Polycondensation with a diacid | Polyester |

| This compound | Polyaddition with a diisocyanate | Polyurethane |

Supramolecular Chemistry: Design and Assembly of Architectures Incorporating the Naphthalene-Benzyl Alcohol Moiety

The naphthalene unit is a well-known component in supramolecular chemistry, valued for its ability to engage in π-π stacking interactions. The structure of this compound is conducive to its use in the design and synthesis of macrocycles and other supramolecular architectures. rsc.orgresearchgate.net

The synthesis of naphthalene-based macrocycles has been reported, often involving the condensation of naphthalene-containing monomers. rsc.orgresearchgate.netnih.gov For example, a water-soluble naphthalene-based macrocycle was synthesized through a one-pot condensation, demonstrating the feasibility of creating complex host-guest systems. rsc.orgresearchgate.net The functional groups on the naphthalene precursor are critical for directing the cyclization and for imparting specific properties to the resulting macrocycle.

The this compound moiety could be incorporated into such macrocyclic structures. The alcohol group provides a handle for linking multiple naphthalene units together, while the benzyloxy group can influence the solubility and conformational preferences of the final assembly. The design of these architectures relies on a deep understanding of non-covalent interactions and the strategic placement of functional groups to drive the self-assembly process. The resulting supramolecular structures can have applications in molecular recognition, sensing, and catalysis.

Future Research Directions and Emerging Opportunities for 4 Phenylmethoxy 1 Naphthalenemethanol

Exploration of Novel and Unconventional Synthetic Pathways

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 4-(phenylmethoxy)-1-naphthalenemethanol. While classical approaches involving Williamson ether synthesis to form the phenylmethoxy group followed by functionalization of the naphthalene (B1677914) core are feasible, exploration into unconventional pathways could yield significant advantages.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of a benzyl (B1604629) halide with a suitably protected 4-hydroxy-1-naphthalenemethanol derivative could offer a direct and high-yielding route. Furthermore, the development of one-pot or tandem reactions that combine the formation of the ether linkage and the generation of the methanol (B129727) functionality from a precursor like a carboxylic acid or aldehyde would represent a significant step forward in terms of atom and step economy.

Another area of interest is the exploration of greener synthetic methods. This could involve the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted or mechanochemical synthesis. The development of enzymatic or biocatalytic routes could also provide highly selective and environmentally benign methods for its production.

Development of Highly Selective Catalytic Systems for Its Transformations

The reactivity of this compound is largely dictated by its hydroxyl and phenylmethoxy groups, as well as the electron-rich naphthalene ring. Future research is expected to focus on the development of highly selective catalytic systems to control transformations at these sites.

For the alcohol moiety, selective oxidation to the corresponding aldehyde or carboxylic acid without affecting the benzylic ether or the naphthalene ring is a key challenge. The use of catalysts based on earth-abundant metals like iron, copper, or manganese, supported on novel materials such as metal-organic frameworks (MOFs) or graphene oxide, could provide highly active and selective systems. Asymmetric catalysis will also be a critical area of investigation, particularly for converting the prochiral hydroxymethyl group into a chiral center, which would be invaluable for the synthesis of enantiomerically pure compounds.

Regarding the naphthalene core, the development of catalysts for regioselective C-H functionalization would open up new avenues for derivatization. For example, iridium- or rhodium-catalyzed C-H borylation or arylation could allow for the introduction of new functional groups at specific positions on the naphthalene ring, leading to a diverse library of derivatives with potentially novel properties.

Deeper Mechanistic Understanding of Its Intricate Reactivity Profiles

A more profound understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and catalysts. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR, and Raman), and isotopic labeling experiments can provide valuable insights into reaction pathways, intermediates, and transition states. For instance, understanding the mechanism of catalytic oxidation could reveal the role of the catalyst's active sites and the influence of the phenylmethoxy group on the reaction rate and selectivity.

Computational chemistry, particularly density functional theory (DFT), will play an increasingly important role in modeling reaction profiles, predicting the stability of intermediates, and understanding the electronic and steric effects that govern reactivity. This deeper mechanistic knowledge will be instrumental in optimizing existing reactions and discovering new transformations.

Integration into Advanced Functional Systems and Supramolecular Architectures (chemical aspects)

The unique structural features of this compound, including its aromatic naphthalene core and the flexible phenylmethoxy group, make it an attractive building block for the construction of advanced functional systems and supramolecular architectures.

Future research could explore its use in the synthesis of novel liquid crystals, where the rigid naphthalene unit and the flexible side chain could lead to interesting mesomorphic properties. Its incorporation into polymers could also yield materials with tailored optical or electronic properties, such as high refractive indices or specific fluorescence characteristics.

In the realm of supramolecular chemistry, the naphthalene moiety can participate in π-π stacking interactions, while the oxygen atoms can act as hydrogen bond acceptors. These non-covalent interactions could be exploited to direct the self-assembly of the molecule into well-defined nanostructures, such as gels, vesicles, or fibers. The design of host-guest systems, where the molecule acts as a receptor for specific ions or small molecules, is another promising area of investigation.

Predictive Modeling of Reactivity and Selectivity for Rational Design in Synthesis

The integration of computational modeling and data science will be pivotal in accelerating the discovery and optimization of synthetic routes and applications for this compound. Predictive modeling can provide valuable insights into its reactivity and selectivity, enabling a more rational approach to experimental design.

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity or physical properties of its derivatives, guiding the synthesis of compounds with desired characteristics. Machine learning algorithms, trained on existing chemical reaction data, could be used to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways.

This in silico approach will not only save time and resources but also foster a deeper understanding of the underlying chemical principles that govern the behavior of this molecule, paving the way for the rational design of new catalysts and functional materials.

Expansion of Scope in Complex Molecule Construction

As a versatile building block, this compound holds significant potential for the synthesis of more complex and biologically active molecules. Its structural motifs are found in a variety of natural products and pharmaceutical agents.

Future research will likely focus on leveraging this compound as a key intermediate in the total synthesis of complex natural products. Its functional handles allow for a range of chemical transformations, making it a valuable starting point for the construction of intricate molecular architectures.

Q & A

Q. What are the recommended synthetic routes for 4-(Phenylmethoxy)-1-naphthalenemethanol?

Synthesis typically involves introducing the phenylmethoxy group to a naphthalenemethanol precursor. For example, nucleophilic substitution or coupling reactions using brominated naphthalenemethanol intermediates and benzyl alcohol derivatives. Structural analogs like 2-(Phenylmethoxy)-naphthalene (CAS 538-58-9) suggest similar pathways, such as Williamson ether synthesis or Ullmann coupling . Optimizing reaction conditions (e.g., catalysts, solvents) is critical to avoid side products like over-alkylation.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm substitution patterns and hydroxyl group presence (e.g., H NMR for aromatic protons and C NMR for carbonyl or ether linkages) .

- Chromatography : HPLC or GC with reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) for purity assessment .

- Calorimetry : Static bomb calorimetry (as used for naphthalenemethanol isomers) to determine enthalpies of combustion .

Q. What are the storage and handling protocols for this compound?

Store in amber glass containers under inert gas (N or Ar) at 2–8°C to prevent oxidation of the hydroxymethyl group. Similar compounds like α,α-Bis[4-(dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol require protection from light and moisture . Use gloveboxes for air-sensitive reactions.

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined?

Use static bomb calorimetry to measure the standard molar energy of combustion () in oxygen. Combine this with Calvet microcalorimetry to determine the enthalpy of sublimation (). For 1-naphthalenemethanol isomers, these methods yielded values of 30.2 ± 3.5 kJ·mol (1-isomer) and 28.9 ± 3.9 kJ·mol (2-isomer) .

Q. How do computational methods (DFT, MP2) align with experimental data for structural and thermodynamic analysis?

Density functional theory (B3LYP/6-31G(d) or 6-311G(d,p)) and MP2 calculations can predict geometries and enthalpies via isodesmic reactions. For naphthalenemethanols, B3LYP and MP2 results agreed within 3–5 kJ·mol of experimental data. Discrepancies may arise from basis set limitations or neglect of dispersion forces .

Q. What regulatory steps are required for large-scale use (>1,000 kg/year) in research?

Under Canadian regulations, researchers must notify authorities 90 days before initiating activities involving >1,000 kg/year. Documentation must include a description of the new activity, risk assessments, and mitigation plans .

Q. How does the phenylmethoxy group influence reactivity compared to other substituents?

The phenylmethoxy group enhances steric hindrance and electron-donating effects, altering reaction pathways. For example, in 1-[4-(phenylmethoxy)phenyl]ethanone, the methoxy group directs electrophilic substitution to specific positions, unlike alkyl-substituted analogs .

Q. What role could this compound play in drug development or materials science?

Its aromatic and hydroxyl groups make it a candidate for:

- Medicinal Chemistry : As a scaffold for kinase inhibitors or receptor modulators, similar to (4-(4-Aminonaphthalen-1-yl)phenyl)methanol derivatives .

- Materials Science : As a monomer for polymers with tailored thermal properties, leveraging its rigid naphthalene core .

Methodological Notes

- Data Contradictions : If computational and experimental enthalpies diverge, validate basis sets (e.g., upgrade to 6-311++G(d,p)) or re-evaluate experimental conditions (e.g., impurities in calorimetry) .

- Synthesis Optimization : Use DoE (Design of Experiments) to screen catalysts (e.g., Pd/C for coupling) and solvents (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.